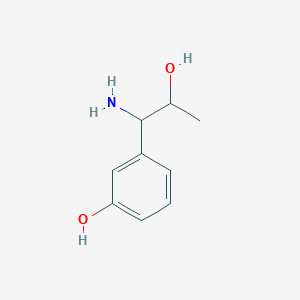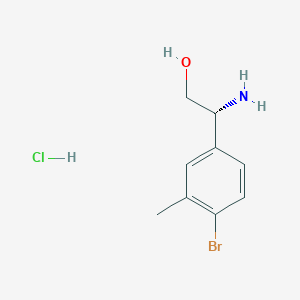![molecular formula C22H16ClN5O B13046068 4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol](/img/structure/B13046068.png)
4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol is a complex organic compound known for its vibrant color properties and potential applications in various scientific fields. This compound is characterized by its azo groups, which are responsible for its distinctive chromophoric properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol typically involves a multi-step process. The initial step often includes the diazotization of 4-amino-naphthalen-1-ylamine, followed by coupling with phenylazo-2-chloro-phenol under controlled conditions. The reaction conditions usually require acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the chloro and phenolic sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols and naphthalenes.
Aplicaciones Científicas De Investigación
4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol has diverse applications in scientific research:
Chemistry: Used as a dye and chromophore in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and plastics.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The chromophoric properties are due to the conjugated system of double bonds, which absorb light at specific wavelengths. In biological systems, the compound may interact with proteins and nucleic acids, affecting their function and structure.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Amino-naphthalen-1-ylazo)-phenol
- 4-(4-Amino-phenylazo)-2-chloro-phenol
- 4-(4-Amino-naphthalen-1-ylazo)-2-chloro-phenol
Uniqueness
4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol is unique due to its specific combination of azo groups and chloro-phenol structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.
Propiedades
Fórmula molecular |
C22H16ClN5O |
|---|---|
Peso molecular |
401.8 g/mol |
Nombre IUPAC |
4-[[4-[(4-aminonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-2-chlorophenol |
InChI |
InChI=1S/C22H16ClN5O/c23-19-13-16(9-12-22(19)29)27-25-14-5-7-15(8-6-14)26-28-21-11-10-20(24)17-3-1-2-4-18(17)21/h1-13,29H,24H2 |
Clave InChI |
KXVILEXNGKXGGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


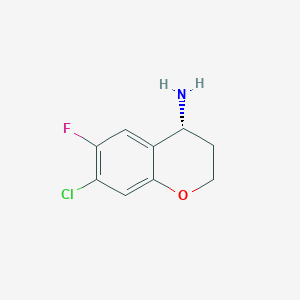
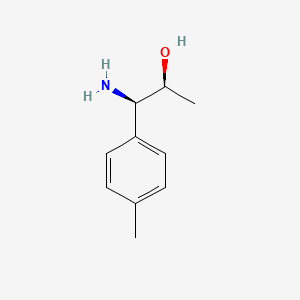
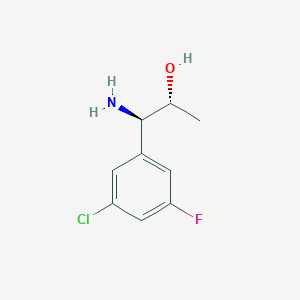
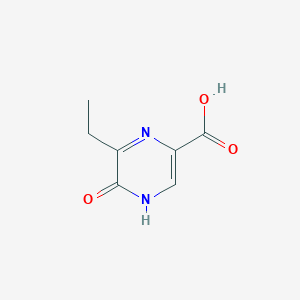
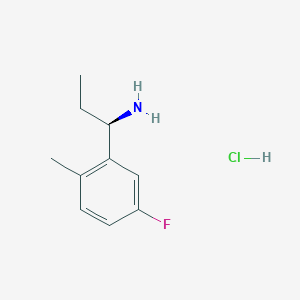
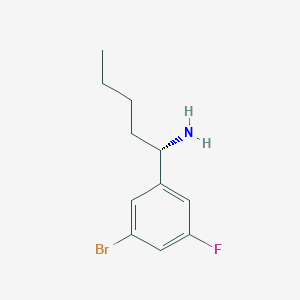
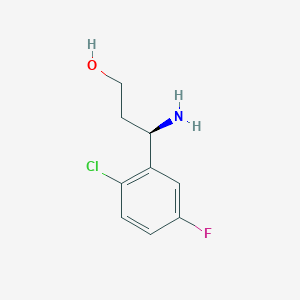
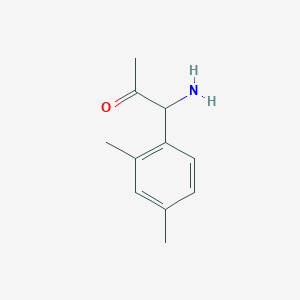
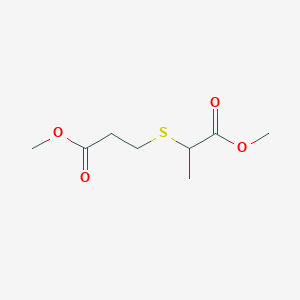
![(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13046034.png)

